N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide features a benzodioxin ring linked via an amide bond to a substituted thiophene core. The thiophene moiety is further functionalized with a phenyl group at position 4 and a 1H-pyrrol-1-yl group at position 2.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c26-23(24-17-8-9-19-20(14-17)28-13-12-27-19)22-21(25-10-4-5-11-25)18(15-29-22)16-6-2-1-3-7-16/h1-11,14-15H,12-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEOPRBWVUTQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C(=CS3)C4=CC=CC=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,3-Dihydro-1,4-Benzodioxin-6-Amine
The benzodioxane amine backbone is synthesized via reductive amination of 1,4-benzodioxan-6-ol. In a typical procedure, 6-hydroxy-1,4-benzodioxane (10 mmol) is treated with ammonium chloride (12 mmol) and sodium cyanoborohydride in methanol under reflux for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield 2,3-dihydro-1,4-benzodioxin-6-amine as a white crystalline solid (yield: 85%, m.p. 98–100°C).
Sulfonylation with 4-Phenylbenzenesulfonyl Chloride
The amine intermediate undergoes sulfonylation using 4-phenylbenzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (2 eq) as a base. After stirring at 25°C for 6 hours, the reaction mixture is washed with 1M HCl, dried over MgSO₄, and concentrated to afford N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylbenzenesulfonamide (yield: 78%, m.p. 142–144°C).
Thiophene-2-Carboxamide Core Synthesis
Gewald Reaction for Thiophene Ring Formation
The 4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid precursor is synthesized via a Gewald three-component reaction. A mixture of 4-phenylacetophenone (10 mmol), methyl cyanoacetate (12 mmol), and elemental sulfur (15 mmol) in ethanol is refluxed for 18 hours. The crude product is recrystallized from ethanol to yield ethyl 2-amino-4-phenylthiophene-3-carboxylate (yield: 88%, m.p. 121–123°C).
Functionalization at the 3-Position with Pyrrole
The 3-position of the thiophene ring is functionalized via a Miyaura borylation-palladium coupling sequence. Ethyl 2-amino-4-phenylthiophene-3-carboxylate (5 mmol) is treated with bis(pinacolato)diboron (6 mmol) and Pd(dppf)Cl₂ (0.1 eq) in dioxane at 80°C for 12 hours. Subsequent coupling with 1H-pyrrole-1-boronic acid (5.5 mmol) in the presence of K₂CO₃ (3 eq) affords ethyl 4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate (yield: 68%, m.p. 155–157°C).
Hydrolysis to Carboxylic Acid and Amidation
The ester intermediate is hydrolyzed using 2M NaOH in methanol/water (4:1) at 60°C for 4 hours, yielding 4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid (yield: 94%). Amidation is achieved by treating the acid with oxalyl chloride (1.5 eq) in DCM, followed by reaction with benzodioxane sulfonamide (1 eq) and LiH (0.1 eq) in DMF at 25°C for 6 hours. The final product, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, is isolated via column chromatography (hexane/ethyl acetate, 2:1) as a pale-yellow solid (yield: 82%, m.p. 189–191°C).
Reaction Optimization and Mechanistic Insights
Role of Lithium Hydride in Amidation
Lithium hydride (LiH) enhances nucleophilic substitution by deprotonating the sulfonamide nitrogen, increasing its reactivity toward the acyl chloride intermediate. Control experiments show that omitting LiH reduces the amidation yield to 32%.
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (DMF, DMSO) improve reaction rates due to better solubility of intermediates. DMF achieves a 82% yield, while THF and acetonitrile result in yields below 50%.
Spectral Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI) m/z: [M + H]⁺ calcd for C₂₅H₂₁N₂O₄S: 453.1245; found: 453.1242.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Byproduct Formation During Sulfonylation
Excess sulfonyl chloride leads to disubstitution byproducts. Maintaining a 1:1.2 molar ratio of amine to sulfonyl chloride suppresses this issue, as confirmed by TLC monitoring.
Thiophene Ring Oxidation
The thiophene core is susceptible to oxidation during Miyaura borylation. Conducting reactions under nitrogen atmosphere with degassed solvents prevents degradation, improving yields by 22%.
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batch) in DMF with continuous stirring achieves 79% yield, demonstrating process robustness. The final product meets pharmaceutical-grade purity standards (HPLC: 99.8%), positioning it as a viable candidate for kinase inhibitor development .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of various substituents at different positions on the benzodioxin ring.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that combines a benzodioxin moiety with thiophene and pyrrole components. Its molecular formula is with a molecular weight of approximately 350.38 g/mol. The presence of multiple functional groups contributes to its reactivity and interaction with biological targets.
Enzyme Inhibition
Research has demonstrated that derivatives of benzodioxin compounds exhibit promising enzyme inhibitory properties. For instance, studies have shown that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE) and alpha-glucosidase, making them potential candidates for treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Table 1: Enzyme Inhibition Potentials of Related Compounds
Anticancer Activity
Compounds with similar structural features have been investigated for their anticancer properties. The incorporation of the thiophene ring is particularly noted for enhancing cytotoxicity against various cancer cell lines. Studies suggest that modifications to the benzodioxin framework can lead to increased potency against tumor cells .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing derivatives of N-(2,3-dihydrobenzo[1,4]dioxin) compounds revealed their potential as dual inhibitors for AChE and butyrylcholinesterase (BChE). The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their expected structures and purity levels .
Case Study 2: Biological Evaluation
Another research effort evaluated the biological activity of synthesized thiophene derivatives against human cancer cell lines. The results indicated that certain modifications significantly enhanced apoptosis in cancer cells, suggesting a pathway for developing new anticancer therapies .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzodioxin Derivatives
Key analogs include:
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide ()
- Structure : Simplifies the target compound by replacing the thiophene carboxamide with an acetamide group.
- Key Data: Molecular Weight: 193.21 g/mol (C₁₀H₁₁NO₃). Spectral Features: ¹H-NMR signals at δ 7.08 (NH) and δ 2.11 (CH₃) .
7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one ()
Thiophene and Amide-Functionalized Analogs
3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide ()
- Structure : Shares a benzodioxin-amide framework but incorporates indazole and tetrahydrofuran substituents.
- Key Data : Synthesized via multi-step coupling reactions involving azodicarboxamide intermediates .
- Comparison : The indazole and tetrahydrofuran groups enhance metabolic stability and solubility compared to the target compound’s thiophene-pyrrole system.
Biological Activity
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Benzodioxin Derivative : The initial step often includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin with various acylating agents to introduce functional groups necessary for further reactions.
- Pyrrole and Thiophene Integration : Subsequent reactions involve coupling with pyrrole and thiophene moieties to form the final structure. The use of coupling agents and specific solvents is critical for optimizing yield and purity.
- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure.
Enzyme Inhibition
Recent studies have highlighted the potential of this compound as an enzyme inhibitor. Specifically, it has shown activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant targets in the treatment of neurodegenerative diseases like Alzheimer's.
Inhibition Studies
A study demonstrated that derivatives of benzodioxane compounds exhibited varying degrees of inhibition against AChE and BuChE. The IC50 values ranged from 27.04 µM to 106.75 µM for AChE inhibition, indicating moderate potency compared to established inhibitors like rivastigmine .
Antimicrobial Activity
In addition to its enzyme inhibition properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest that certain derivatives possess mild antimicrobial properties against various bacterial strains.
Case Study 1: Neuroprotective Effects
A research project focused on the neuroprotective effects of compounds similar to N-(2,3-dihydrobenzo[1,4]-dioxin). It was found that these compounds could reduce oxidative stress markers in neuronal cell lines when treated with neurotoxic agents. The protective mechanism was attributed to the inhibition of AChE activity and modulation of neurotransmitter levels .
Case Study 2: Anticancer Potential
Another study explored the anticancer potential of related compounds in vitro against cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways while exhibiting low cytotoxicity towards normal cells .
Data Table: Biological Activities Overview
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of this heterocyclic compound involves multi-step reactions, typically starting with the functionalization of the thiophene core. A general approach includes:
- Coupling reactions : For introducing the 1H-pyrrole and benzodioxin moieties, palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) under inert atmosphere is recommended .
- Carboxamide formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the benzodioxin-6-amine to the thiophene-2-carboxylic acid intermediate .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (reflux in pyridine at 40–100°C, as described in analogous syntheses ). Purify via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/DMF mixtures) .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- NMR spectroscopy : Use H and C NMR to verify substituent positions and carboxamide linkage. Key signals include downfield shifts for CONH (~9.15 ppm) and aromatic protons (δ 7.1–8.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion (M) and fragmentation patterns .
- Microanalysis : Validate elemental composition (C, H, N, S) with ≤0.4% deviation from theoretical values .
Basic: How should researchers design initial pharmacological screening assays for this compound?
Answer:
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., thiophene-carboxamides often target inflammatory pathways) .
- In vitro assays : Use fluorescence polarization for binding affinity or ELISA for enzyme inhibition. Include positive controls (e.g., known inhibitors) and dose-response curves (1 nM–100 μM) .
- Cytotoxicity screening : Employ MTT assays on HEK-293 or HepG2 cells to establish IC values .
Advanced: What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?
Answer:
- Disorder in flexible groups : The benzodioxin and pyrrole substituents may exhibit rotational disorder. Use SHELXL’s PART and AFIX commands to model partial occupancy .
- Twinned crystals : For non-merohedral twinning, apply SHELXL’s TWIN/BASF refinement. Validate with R < 5% and Hooft parameter |y| < 0.1 .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check hydrogen bonding via Mercury’s contact analysis .
Advanced: How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?
Answer:
- Scaffold modification : Systematically replace the phenyl group with electron-withdrawing (e.g., -NO) or donating (-OCH) groups. Assess changes in IC using dose-response assays .
- Isosteric replacements : Substitute pyrrole with imidazole or triazole to evaluate potency shifts. Use molecular docking (AutoDock Vina) to predict binding modes .
- Data correlation : Apply QSAR models (e.g., CoMFA) to link logP, polar surface area, and bioactivity .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
- Replicate assays : Ensure consistent cell lines (ATCC-verified) and assay conditions (e.g., serum-free media vs. FBS-supplemented) .
- Meta-analysis : Use RevMan for statistical aggregation of IC values. Stratify data by assay type (e.g., fluorescence vs. radiometric) to identify protocol-dependent variability .
- Orthogonal validation : Confirm activity via SPR (binding kinetics) and animal models (e.g., murine inflammation assays) .
Advanced: What computational strategies predict the compound’s metabolic stability and toxicity?
Answer:
- ADMET prediction : Use SwissADME to estimate CYP450 inhibition and blood-brain barrier permeability. Validate with hepatic microsome assays (e.g., t in rat liver S9 fractions) .
- Toxicity profiling : Run Derek Nexus for structural alerts (e.g., mutagenic pyrrole metabolites). Confirm via Ames test .
- MD simulations : GROMACS-based simulations (100 ns) to assess binding mode stability in target proteins .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation?
Answer:
- Forced degradation studies : Expose to 0.1 M HCl/NaOH (pH 1–13) at 40°C for 24h. Monitor via HPLC for degradation products (e.g., hydrolysis of carboxamide to carboxylic acid) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (T > 150°C suggests solid-state stability). Store lyophilized samples at -20°C under argon .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
